molecular formula C13H10N2 B599455 3-Amino-biphenyl-2-carbonitrile CAS No. 106274-68-4

3-Amino-biphenyl-2-carbonitrile

Cat. No. B599455
M. Wt: 194.237
InChI Key: LMAIDQDTPOQJBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-biphenyl-2-carbonitrile is an organic compound with the molecular formula C13H10N2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 3-Amino-biphenyl-2-carbonitrile and similar compounds often involves condensation reactions . For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .


Molecular Structure Analysis

The molecular structure of 3-Amino-biphenyl-2-carbonitrile consists of a biphenyl group (two benzene rings connected by a carbon-carbon bond) with an amino group (-NH2) and a carbonitrile group (-C≡N) attached . The molecular weight of this compound is 194.23 g/mol .

Scientific Research Applications

Green Chemistry and Catalysis

Tuning Ionic Liquid-Based Catalysts for CO2 Conversion : Ionic liquids, with properties like tunable structures and high thermal stability, are explored as catalysts for converting CO2 into value-added chemicals such as quinazoline-2,4(1H,3H)-diones. This conversion process is significant for strategies aimed at reducing atmospheric CO2 concentrations. The study discusses various ionic liquid catalysts and their mechanisms, highlighting the potential of these catalysts in CO2 conversion and the synthesis of valuable chemical compounds (Zhang et al., 2023).

Pharmaceutical Applications

Chlorogenic Acid (CGA) - A Pharmacological Review : While not directly related to 3-Amino-biphenyl-2-carbonitrile, this review highlights the broad therapeutic roles of chlorogenic acid, a phenolic compound, in various domains like antioxidant activity, cardioprotection, and as an anti-inflammatory agent. This review underscores the importance of natural compounds in pharmaceutical applications and their potential health benefits (Naveed et al., 2018).

Environmental Chemistry

Carbon-based Solid Acids Review : Research in green chemistry has led to the exploration of carbon materials, including carbon solid acids, for environmental and renewable energy applications. This review focuses on the synthesis, properties, and applications of carbon solid acids derived from biomass, polymers, and carbon/silica-based catalysts, illustrating the role of mesoporosity in enhancing catalytic performance (Mahajan & Gupta, 2019).

Material Science

Adsorption Mechanisms on Carbon Nanotubes : Carbon nanotubes (CNTs) are noted for their unique properties and potential applications in adsorbing organic chemicals. The review discusses the diverse adsorption mechanisms - hydrophobic interactions, pi-pi bonds, electrostatic interactions, and hydrogen bonds - affecting the adsorption of organic chemicals on CNTs. This insight is critical for understanding the environmental impact and potential applications of CNTs in water treatment and pollution control (Pan & Xing, 2008).

Safety And Hazards

The safety data sheet for 3-Amino-biphenyl-2-carbonitrile advises against its use for medicinal or household purposes . It recommends using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .

properties

IUPAC Name

2-amino-6-phenylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-9-12-11(7-4-8-13(12)15)10-5-2-1-3-6-10/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAIDQDTPOQJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673327
Record name 3-Amino[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-biphenyl-2-carbonitrile

CAS RN

106274-68-4
Record name 3-Amino[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-6-bromobenzonitrile (5 g, 0.025 mmol) in toluene (70 mL) was added KOAc (5 g, 0.05 mmol), phenylboronic acid (4.27 g, 0.035 mmol) and cat. Pd(TPP)2Cl2. The reaction mixture was heated to 115° C. for 16 h. After this time, the reaction mixture was filtered and the volatiles were evaporated to yield as residue. The residue was purified by column chromatography (1% EtOAc in hexanes) to provide 3-aminobiphenyl-2-carbonitrile (3.2 g, 65% yield) as light yellow solid. LCMS Method Z: retention time 3.65 min; [M+]=195.2.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.27 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd(TPP)2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Amino-6-bromo-benzonitrile (1.0 Kg, 5.07 moles) and toluene (10 L, 10 vol) were added to a 20 L glass-lined reactor equipped with mechanical stirrer under inert atmosphere. Potassium acetate (996 g, 10.16 moles) and phenylboronic acid (866, 7.10 moles) were added into the solution and the solution was degassed with nitrogen for 30 min. After this time, dichloro-bis(triphenylphosphine) palladium (II) (17.8 g, 0.025 moles) was added to the reaction mixture at ambient temperature. The mixture was heated to 110° C., where it stirred for 17 h. At the conclusion of this period, the reaction progress was monitored by HPLC, which indicated the reaction was completed. The reaction mixture was filtered through a celite bed. The filtrate was transferred back to the reactor and concentrated hydrochloric acid (˜35%, 2 L, 2 vol) was charged to the reactor at ambient temperature. The HCl salt of the title compound precipitated out from the reaction and was collected by filtration. The HCl salt was transferred into the 20 L reactor and then made basic with 10% NaOH solution (pH 8-9). The resulting product was extracted with ethyl acetate (10 L, 10 vol). The ethyl acetate layer was washed with water (5 L, 5 vol) and then the solvent was evaporated under vacuum to give a residue. Hexanes (5 L, 5 vol) were added to the residue at 35-40° C., and the resulting slurry was cooled to ambient temperature. Once at the prescribed temperature, the product was collected by filtration to provide a pale yellow solid (802 g, 81.4%, 99% by HPLC). 1H NMR (DMSO-D6, 400 MHz, δ ppm); 7.43-7.52 (m, 5H), 7.33-7.37 (m, 1H), 6.83 (d, J=8 Hz, 1H), 6.62 (d, J=8 Hz, 1H), 6.1 (s, 2H). ES-MS: [M++1]=194.23.
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
996 g
Type
reactant
Reaction Step Two
Quantity
7.1 mol
Type
reactant
Reaction Step Two
[Compound]
Name
dichloro-bis(triphenylphosphine) palladium (II)
Quantity
17.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
Hexanes
Quantity
5 L
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.